molecular formula C21H16ClFN4O2 B2501905 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile CAS No. 903186-24-3

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile

Cat. No. B2501905
CAS RN: 903186-24-3
M. Wt: 410.83
InChI Key: MQKJUEZIIVIOBI-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, commonly known as CBP-307, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CBP-307 belongs to the class of piperazine derivatives and has been found to exhibit potent and selective inhibition of a specific subtype of dopamine receptor, namely, the D3 receptor.

Scientific Research Applications

Molecular Synthesis and Radiolabeling

  • The compound and its derivatives have been explored in the synthesis of selective ligands for dopamine receptors, notably the D4 subtype. For example, 2-[4-(2-(2-fluoroethoxy)phenyl)-piperazin-1-ylmethyl]indole-5-carbonitrile and its analogs show significant selectivity and affinity, indicating potential applications in studying and potentially treating neurological conditions. Furthermore, radiofluorination techniques have been developed for these compounds, offering tools for PET imaging and deeper biological investigations (Tietze et al., 2006).

Antagonistic Properties and Receptor Binding

  • A series of novel derivatives, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, have been synthesized and evaluated for their antagonistic effects on the serotonin 5-HT3 receptor. Such studies contribute to the understanding and potential modulation of serotoninergic pathways, which are crucial in a wide array of physiological processes and pathological conditions (Mahesh et al., 2004).

Structural and Functional Analysis

  • Compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been synthesized and characterized through various spectroscopic techniques and X-ray diffraction studies. These compounds' structural elucidation lays the groundwork for understanding their potential biological interactions and therapeutic applications. Moreover, such compounds have been evaluated for their antibacterial and anthelmintic activities, offering insights into their potential as novel therapeutic agents (Sanjeevarayappa et al., 2015).

Potential in Drug Design and Synthesis

  • New urea and thiourea derivatives of piperazine, doped with febuxostat, have been synthesized and evaluated for their anti-TMV and antimicrobial activities. Such research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (Reddy et al., 2013).

properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-15-5-3-4-14(12-15)20(28)26-8-10-27(11-9-26)21-18(13-24)25-19(29-21)16-6-1-2-7-17(16)23/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKJUEZIIVIOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

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